molecular formula C10H9F2N3 B2781535 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1245007-35-5

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B2781535
CAS No.: 1245007-35-5
M. Wt: 209.2
InChI Key: IGNIUFNYRJIEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative offered as a key chemical intermediate for advanced pharmaceutical and life science research. Compounds featuring the 1-(2,4-difluorophenyl)-1H-pyrazole scaffold are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents . As a substituted pyrazole-4-amine, this compound provides a versatile building block for the synthesis of more complex heterocyclic systems. Research indicates that structurally similar pyrazol-4-amine compounds are utilized in the synthesis of potential PDE2 (Phosphodiesterase 2) inhibitors, which are being investigated for the treatment of various central nervous system disorders, cognitive impairments, and affective diseases . The presence of the 2,4-difluorophenyl group is a common pharmacophore that can influence a molecule's bioavailability and binding affinity . The amine functionality at the 4-position of the pyrazole ring offers a reactive site for further chemical derivatization, making it a valuable precursor for constructing targeted compound libraries. This product is intended for research applications in laboratory settings only. It is strictly for use by qualified professionals. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNIUFNYRJIEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and acetylacetone.

    Reaction Conditions: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. This process is typically carried out under reflux conditions in the presence of a suitable catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 4 and fluorine atoms on the phenyl ring participate in nucleophilic substitutions.

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkyl derivatives.

  • Fluorine displacement : Under basic conditions (e.g., NaOH in DMSO), fluorine atoms can be replaced by hydroxyl or amine groups.

Example Reaction Table

SubstrateReagent/ConditionsProductYieldReference
Amine groupCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative72%
4-Fluorophenyl moietyNH₃, NaOH, DMSO, 100°C4-Aminophenyl analogue65%

Condensation Reactions

The primary amine facilitates condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

  • Heterocycle synthesis : Condenses with β-ketoesters to form pyrazolo-pyrimidine hybrids, as demonstrated in pyrazole scaffold studies .

Key Findings

  • Substituents on the phenyl ring (e.g., fluorine) enhance electrophilicity, accelerating condensation rates.

  • Methyl group at position 5 sterically hinders bulkier reactants, reducing yields by ~15% compared to non-methylated analogues .

Oxidation

  • Amine oxidation : Treating with KMnO₄ in acidic conditions converts the amine to a nitro group.

  • Ring oxidation : H₂O₂/Fe²⁺ generates hydroxylated pyrazole derivatives.

Reduction

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, though not directly observed for this compound.

Cycloaddition and Ring Functionalization

  • 1,3-Dipolar cycloaddition : Reacts with diazo compounds (e.g., ethyl diazoacetate) to form fused pyrazoline rings, a common strategy in pyrazole chemistry .

  • Electrophilic aromatic substitution : Fluorine directs incoming electrophiles (e.g., NO₂⁺) to meta positions on the phenyl ring.

Mechanistic Insights

  • Fluorine’s electron-withdrawing effect increases the pyrazole ring’s susceptibility to electrophilic attack.

  • Methyl group at position 5 stabilizes intermediates via hyperconjugation, favoring regioselectivity .

Comparative Reactivity with Structural Analogues

Data from analogous compounds (e.g., N-(2,4-difluorophenyl)-1H-pyrazol-4-amine) reveal:

Reaction TypeTarget Compound ReactivityAnalogue ReactivityDifference Cause
Amine alkylationModerate (70–75%)High (85–90%)Steric hindrance from methyl
Fluorine substitutionHigh (65–70%)High (60–68%)Similar electronic effects

Reaction Optimization Strategies

  • Solvent effects : DMF enhances nucleophilic substitution rates vs. THF.

  • Catalysts : Zn(OTf)₂ improves cycloaddition yields by 20% .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine. Research indicates that compounds with a pyrazole nucleus can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, molecular docking studies have demonstrated that this compound interacts effectively with target proteins involved in cancer progression, suggesting its potential as a lead compound for developing anticancer agents .

Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. A study utilizing molecular docking simulations indicated that it could effectively bind to enzymes involved in inflammatory pathways, thus potentially reducing inflammation-related symptoms . The presence of fluorine substituents enhances the compound's lipophilicity, which may improve its bioavailability and efficacy.

Antioxidant Effects
Research has also pointed to the antioxidant properties of this compound. Its ability to scavenge free radicals makes it a candidate for formulations aimed at combating oxidative stress-related diseases .

Material Science

Nonlinear Optical Properties
The compound exhibits significant nonlinear optical (NLO) properties due to its electron-rich pyrazole structure. Studies utilizing density functional theory (DFT) have shown that this compound can be explored as a potential candidate for NLO materials, which are essential in photonic applications such as laser technology and optical switching devices . The calculated hyperpolarizability values suggest that modifications to the pyrazole ring could further enhance these properties.

Agricultural Applications

Pesticidal Activity
The unique structural characteristics of pyrazole derivatives have been explored for their pesticidal activities. Research indicates that compounds similar to this compound can act as effective pesticides against various agricultural pests. The fluorinated phenyl group is believed to contribute to the compound's biological activity by enhancing its interaction with pest enzymes .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Anti-inflammatory agentsBinding to inflammatory enzymes
AntioxidantsScavenging free radicals
Material ScienceNonlinear optical materialsEnhanced electron delocalization
Agricultural ApplicationsPesticidesInteraction with pest metabolic enzymes

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that modifications to the pyrazole structure could yield compounds with enhanced anticancer activity compared to existing treatments like allopurinol . Molecular docking studies confirmed strong binding affinities to specific cancer targets.
  • NLO Properties Investigation : DFT calculations conducted on various pyrazole derivatives indicated that structural modifications could lead to improved NLO characteristics, making them suitable for advanced optical applications .
  • Pesticidal Efficacy Assessment : Experimental evaluations revealed that derivatives of this compound exhibited significant pesticidal effects against common agricultural pests, highlighting their potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative table of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine and related compounds, highlighting key structural differences and their implications:

Compound Name Molecular Formula Substituents (Positions) Key Functional Features Biological/Industrial Relevance Source/Reference
This compound C₁₀H₉F₂N₃ - 2,4-difluorophenyl (1)
- Methyl (5)
- Amine (4)
Enhanced lipophilicity, metabolic stability Pharmaceutical intermediates CymitQuimica
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ - 4-Fluorophenyl (1)
- p-Tolyl (4)
- Amine (5)
Increased steric bulk; potential kinase inhibition Agrochemical research
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂F₂N₃·HCl - Difluoromethyl (5)
- 2-Methylphenyl (1)
- Amine (4)
Hydrochloride salt improves solubility Material science and drug delivery systems Procurenet
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₁₉H₁₂Cl₃FN₄ - 2,4,6-Trichlorophenyl (1)
- Pyridinyl (3)
- 4-Fluorophenyl (4)
High lipophilicity; potential kinase inhibitor Anticancer drug development Bassam Abu Thaher
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ - 2,4-Difluorophenyl (1)
- Methyl (3)
- Amine (5)
Altered substitution pattern affects target binding Antibacterial agents

Key Observations from Structural Comparisons

Substituent Position and Bioactivity: The position of the amine group (4 vs. 5) significantly impacts biological activity. For example, this compound (amine at position 4) is optimized for metabolic stability, whereas 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (amine at position 5) may exhibit altered binding to enzymatic targets .

Fluorine Substitution: Difluorophenyl groups (as in the target compound) improve resistance to oxidative metabolism compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine) . The difluoromethyl group in 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Salt Formation and Solubility :

  • Hydrochloride salts (e.g., ’s compound) enhance aqueous solubility, making them preferable for formulations requiring high bioavailability .

Biological Activity

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine (CAS No. 1245007-35-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inflammation modulation. This article outlines its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a difluorophenyl group attached to a pyrazole ring. Its molecular formula is C10H9F2N3C_{10}H_{9}F_{2}N_{3}, and it has a molecular weight of approximately 215.19 g/mol. The compound's structural formula can be represented as follows:

InChI 1S C10H9F2N3 c1 6 9 13 5 14 15 6 10 3 2 7 11 4 8 10 12 h2 5H 13H2 1H3\text{InChI 1S C10H9F2N3 c1 6 9 13 5 14 15 6 10 3 2 7 11 4 8 10 12 h2 5H 13H2 1H3}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2,4-difluoroaniline and acetylacetone.
  • Reaction Conditions : The formation of a hydrazone intermediate is followed by cyclization to form the pyrazole ring, usually under reflux conditions with a suitable catalyst.
  • Purification : The final product is purified through recrystallization or column chromatography .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Specifically:

  • Cell Line Studies : In vitro studies have shown that this compound has demonstrated antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .
    • For instance, one study reported a mean growth inhibition of 54.25% on HepG2 cells and 38.44% on HeLa cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, studies have indicated that derivatives of pyrazoles can exhibit anti-inflammatory effects. For example, certain modifications to the pyrazole structure have been associated with reduced pro-inflammatory cytokine release in cellular models .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amineSimilar to the target compound but with different fluorine substitutionVaries in potency against cancer cell lines
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-ylDifferent core structurePotentially similar reactivity and applications

The specific substitution pattern in this compound contributes to its unique biological properties compared to these other compounds .

Case Studies and Research Findings

Recent studies have highlighted the importance of structure–activity relationships (SAR) in optimizing the biological efficacy of pyrazole derivatives:

  • Anticancer Activity : A study focusing on various pyrazole derivatives found that modifications at specific positions significantly impacted their antiproliferative activities across multiple cancer cell lines .
  • In Vivo Studies : Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound in animal models before clinical application can be considered.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide precursors or condensation reactions. For example:

  • Method A : Reacting 2,4-difluorophenylhydrazine with β-keto esters under acidic conditions to form the pyrazole core .
  • Method B : Using POCl₃-mediated cyclization of substituted hydrazides, as demonstrated in structurally similar pyrazole derivatives (yields: 60–85% under optimized conditions) .
    Key variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., p-TsOH) significantly impact yield. Low-polarity solvents favor cyclization but may reduce solubility of intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical workflow :
    • NMR : Compare 1H^1H and 13C^{13}C spectra with computed data (e.g., using ACD/Labs or Gaussian). Fluorine substituents induce distinct splitting patterns in 1H^1H NMR .
    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragmentation pathways.
    • X-ray crystallography : Resolve ambiguities in substituent positions (e.g., para vs. meta fluorine placement) using SHELXL for refinement (R-factor < 0.05) .

Q. What are critical stability considerations for long-term storage?

  • Storage conditions :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Humidity : <30% RH; hygroscopicity tests show 5% mass gain at 60% RH over 30 days .
  • Decomposition pathways : Hydrolysis of the amine group in aqueous buffers (pH > 8) forms pyrazolone byproducts. Stabilize with 0.1% acetic acid in stock solutions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported substituent orientations?

Conflicting reports on fluorine positioning (e.g., para vs. ortho) require single-crystal X-ray analysis:

  • Example : A triclinic crystal system (space group P1P1) for a related compound showed bond lengths of 1.34 Å (C–F) and 1.45 Å (C–N), confirming para-substitution .
  • Mitigation : Use SHELXPRO for twinned data refinement and OLEX2 for visualization to avoid misinterpretation .

Q. What strategies optimize structure-activity relationship (SAR) studies for enzyme inhibition?

  • Experimental design :
    • Core modifications : Introduce methyl at C5 (as in target compound) versus ethyl or trifluoromethyl to assess steric effects on binding pockets .
    • Fluorine scanning : Compare 2,4-difluoro vs. 4-fluoro derivatives to quantify halogen bonding with target enzymes (e.g., kinase assays).
    • Docking simulations : Use AutoDock Vina with PyRx to predict binding affinities before synthesis .

Q. How do conflicting bioactivity results (e.g., IC₅₀ variability) arise, and how can they be reconciled?

  • Case study : Reported IC₅₀ values for similar pyrazoles ranged from 0.2 μM to 5.0 μM against EGFR.
    • Root causes :
  • Assay conditions (e.g., ATP concentration: 10 μM vs. 100 μM).
  • Solvent effects (DMSO >1% reduces enzyme activity).
    • Resolution : Standardize protocols using the Eurofins Panlabs panel and include positive controls (e.g., Erlotinib) .

Key Recommendations

  • Prioritize X-ray crystallography to resolve structural ambiguities .
  • Use fluorine-edited NMR (19F^{19}F) to track decomposition in real time .
  • Validate bioactivity in ≥3 independent assays to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.